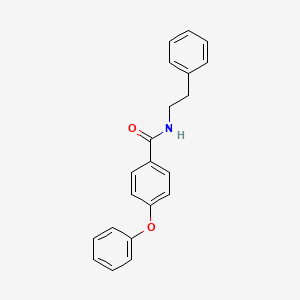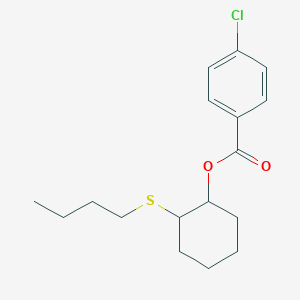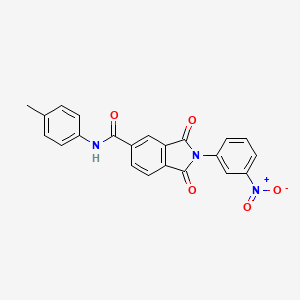![molecular formula C26H33NO3 B11110281 Cyclododecyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B11110281.png)
Cyclododecyl 2-[(phenylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecyl 2-(benzoylamino)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a cyclododecyl group attached to a benzoylamino benzoate moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclododecyl 2-(benzoylamino)benzoate typically involves the esterification of 2-(benzoylamino)benzoic acid with cyclododecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of cyclododecyl 2-(benzoylamino)benzoate may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclododecyl 2-(benzoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoylamino derivatives.
Scientific Research Applications
Cyclododecyl 2-(benzoylamino)benzoate has been explored for its applications in several scientific domains:
Mechanism of Action
The mechanism of action of cyclododecyl 2-(benzoylamino)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. These interactions are crucial in its role as a ligand in biochemical assays and as a template in molecularly imprinted polymers .
Comparison with Similar Compounds
Similar Compounds
Cyclododecyl 2,4-dihydroxybenzoate: Similar in structure but with hydroxyl groups instead of the benzoylamino group.
Ethyl 2-(benzoylamino)benzoate: Contains an ethyl group instead of the cyclododecyl group.
Uniqueness
Cyclododecyl 2-(benzoylamino)benzoate is unique due to its cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular recognition and interaction capabilities .
Properties
Molecular Formula |
C26H33NO3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
cyclododecyl 2-benzamidobenzoate |
InChI |
InChI=1S/C26H33NO3/c28-25(21-15-9-8-10-16-21)27-24-20-14-13-19-23(24)26(29)30-22-17-11-6-4-2-1-3-5-7-12-18-22/h8-10,13-16,19-20,22H,1-7,11-12,17-18H2,(H,27,28) |
InChI Key |
BCSXFRBAUFKUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11110202.png)
![N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11110206.png)

![N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11110220.png)
![N-benzyl-6-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11110222.png)
![1-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}naphthalen-2-yl 4-methylbenzoate](/img/structure/B11110224.png)
![2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one](/img/structure/B11110231.png)
![N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11110245.png)

![5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid](/img/structure/B11110259.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B11110278.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide](/img/structure/B11110287.png)

![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B11110310.png)
